molecular formula C9H13NS B13074466 3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole

3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole

Cat. No.: B13074466
M. Wt: 167.27 g/mol
InChI Key: KUCNLTQXOCCOJH-UHFFFAOYSA-N
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Description

3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole is a novel heterocyclic building block designed for advanced chemical synthesis and drug discovery research. Compounds based on the thieno[3,2-b]pyrrole scaffold have demonstrated significant value in medicinal chemistry, particularly in the development of targeted anti-cancer therapeutics. Research indicates that this fused heterocyclic system can serve as a core structure in small molecules designed to activate the tumor-specific M2 isoform of pyruvate kinase (PKM2) . Activation of PKM2 is a promising therapeutic strategy to counteract the Warburg effect—a metabolic hallmark of cancer cells where they preferentially undergo aerobic glycolysis—and return cells to a metabolic state more akin to normal cells, potentially inhibiting proliferation . This specific derivative, featuring a trimethyl substitution pattern, is offered as a key synthetic intermediate for researchers exploring structure-activity relationships (SAR) and optimizing the physicochemical properties of potential drug candidates. Modifications at the 3, 5, and 6 positions of the thieno[3,2-b]pyrrole core are known to profoundly influence biological activity and solubility . As a high-purity chemical, it is intended for use in building compound libraries, conducting lead optimization studies, and probing novel biological mechanisms. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

3,6,6-trimethyl-4,5-dihydrothieno[3,2-b]pyrrole

InChI

InChI=1S/C9H13NS/c1-6-4-11-8-7(6)10-5-9(8,2)3/h4,10H,5H2,1-3H3

InChI Key

KUCNLTQXOCCOJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1NCC2(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The common synthetic approach to 3,6,6-trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole involves:

  • Construction of the thiophene ring with appropriate substituents.
  • Formation of the pyrrole ring fused to the thiophene.
  • Introduction of methyl groups at the 3 and 6 positions.
  • Reduction and lactamization steps to yield the final heterocyclic system.

The synthesis typically utilizes condensation reactions between aminothiophene derivatives and activated methylene compounds, followed by cyclization and reduction steps to form the fused heterocycle.

Detailed Preparation Method

Step 1: Synthesis of 4-Aminothiophene Derivatives

  • Starting from accessible 4-aminothiophene derivatives, which can be synthesized by reacting phenyl isothiocyanate with activated methylene compounds.
  • This step provides the key intermediate for further cyclization into the thieno[3,2-b]pyrrole system.

Step 2: Condensation with Ethyl Mercaptopyruvate

  • The 4-aminothiophene derivatives undergo condensation with ethyl mercaptopyruvate.
  • This reaction forms a substituted thiophene intermediate, which is crucial for ring fusion.
  • The condensation is usually performed under reflux conditions in an appropriate solvent like ethanol or acetic acid.

Step 3: Reduction and Lactamization

  • The intermediate is subjected to reduction, often using sodium borohydride or lithium aluminum hydride, depending on the substrate.
  • This reduction facilitates the formation of the pyrrole ring by intramolecular cyclization (lactamization).
  • The reaction conditions are carefully controlled to avoid over-reduction or side reactions.

Step 4: Introduction of Methyl Groups

  • Methyl groups at positions 3 and 6 are introduced either by using methyl-substituted precursors or by methylation reactions post ring formation.
  • Alkylation methods or use of methyl-substituted acrylonitriles in the initial condensation step are common strategies.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
4-Aminothiophene synthesis Phenyl isothiocyanate + activated methylene comp. Ethanol/Acetic acid Reflux, several hrs 70-85 Formation of aminothiophene intermediate
Condensation with ethyl mercaptopyruvate Ethyl mercaptopyruvate, reflux Ethanol Reflux, 4-12 hrs 60-80 Key step for thiophene substitution
Reduction and lactamization NaBH4 or LiAlH4 Methanol/Ethanol 0-50 °C, several hrs 65-90 Formation of fused pyrrole ring
Methylation or use of methylated precursors Alkyl halides or methyl acrylonitriles Toluene/DMF 80-110 °C 50-75 Introduction of methyl substituents

Alternative Synthetic Routes

  • Some methods involve the use of substituted acrylonitriles in condensation reactions with ethyl mercaptopyruvate to yield thienopyrrolones, which upon reduction give the target compound.
  • Cyclization via Dieckmann condensation of ethyl (2-pyrrolylthio)acetate derivatives has also been reported for related thieno[3,2-b]pyrrole systems.
  • Hydrolysis and subsequent reduction of 3-alkoxy-6H-thieno[2,3-b]pyrroles can furnish thieno[3,2-b]pyrrole derivatives, offering an alternative synthetic pathway.

Research Findings and Characterization

  • The synthesized 3,6,6-trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole compounds exhibit characteristic NMR spectra confirming the substitution pattern and ring fusion.
  • ^1H NMR typically shows signals corresponding to methyl groups at δ ~0.9-1.5 ppm and methylene protons adjacent to heteroatoms at δ ~3.5-4.0 ppm.
  • ^13C NMR confirms the presence of quaternary carbons at ring junctions and methyl carbons.
  • High yields and purity are achieved by column chromatography purification using solvents such as dichloromethane and n-hexane mixtures.

Summary Table of Key Preparation Methods

Method No. Starting Material Key Reaction Conditions Yield (%) Reference
1 4-Aminothiophene derivatives Condensation with ethyl mercaptopyruvate Reflux in ethanol/acetic acid 60-80
2 Substituted acrylonitriles Condensation and reduction Reflux, NaBH4 reduction 50-75
3 Ethyl (2-pyrrolylthio)acetate derivatives Dieckmann cyclization NaH, reflux 81
4 3-Alkoxy-6H-thieno[2,3-b]pyrroles Hydrolysis and reduction Acid/base hydrolysis, NaBH4 70-90

This comprehensive overview demonstrates that the preparation of 3,6,6-trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole relies on strategic condensation, reduction, and cyclization reactions starting from aminothiophene derivatives or related precursors. The methods are well-documented in heterocyclic chemistry literature and provide robust routes with good yields and manageable conditions.

Chemical Reactions Analysis

Types of Reactions

3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Thieno[3,2-b]pyrrole Derivatives

Compound Substituents Heteroatom Key Electronic Features
3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole 3,6,6-trimethyl S Electron-donating methyl groups; moderate π-conjugation
Selenolo[3,2-b]pyrrole derivatives Selenium replacement of sulfur Se Enhanced charge mobility (higher polarizability of Se)
Tetraaryl-pyrrolo[3,2-b]pyrroles Nitrophenyl groups N Strong electron-withdrawing effects; solvatofluorochromism
Trisubstituted thieno[3,2-b]pyrrole 5-carboxamides Carboxamide groups S Improved metabolic stability and antiviral activity
  • Key Insights: Methyl substituents in the target compound reduce reactivity toward electrophilic substitution compared to unsubstituted analogs but improve solubility in organic solvents . Selenium analogs (e.g., selenolo[3,2-b]pyrroles) exhibit superior charge transport in organic field-effect transistors (OFETs) due to Se’s larger atomic radius and polarizability . Electron-withdrawing groups (e.g., nitrophenyl in pyrrolo[3,2-b]pyrroles) enhance solvatofluorochromism, whereas methyl groups in the target compound favor donor-acceptor configurations in π-conjugated systems .

Reactivity and Functionalization

  • Electrophilic Aromatic Substitution: The methyl groups in 3,6,6-trimethyl-thieno[3,2-b]pyrrole direct electrophilic attacks to specific positions, contrasting with unsubstituted derivatives. For example, nitration occurs preferentially at the 5-position in methylated analogs, whereas parent thieno[3,2-b]pyrroles undergo substitution at multiple sites .
  • Metabolic Stability: Trisubstituted thieno[3,2-b]pyrrole carboxamides (e.g., Compound 20 in antiviral studies) show enhanced metabolic stability compared to dimethylated derivatives, attributed to steric shielding of reactive sites by bulkier substituents .

Table 2: Performance in Organic Electronics

Compound OFET Mobility (cm²/V·s) Bandgap (eV) Application
3,6,6-Trimethyl-thieno[3,2-b]pyrrole 0.02–0.05 3.1 Intermediate donor in OFETs
Selenolo[3,2-b]pyrrole 0.1–0.3 2.8 High-performance OFETs
Thieno[3,2-b]thiophene-DPP polymers 0.5–1.2 1.5–1.8 Organic thin-film transistors
  • Key Insights: The target compound’s methyl groups limit π-orbital overlap, reducing charge mobility compared to selenophene or thienothiophene derivatives . In dye-sensitized solar cells (DSSCs), pyrrolo[3,2-b]pyrroles with carboxylic acid anchors outperform methylated thieno analogs due to better TiO₂ surface binding .

Biological Activity

3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole is a member of the thienopyrrole class of compounds, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry due to its unique structural features and biological properties.

Chemical Structure

The molecular formula of 3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole is C10H11NC_{10}H_{11}N, with a molecular weight of approximately 159.20 g/mol. The thienopyrrole structure incorporates a thiophene ring fused with a pyrrole ring, which contributes to its reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thienopyrrole derivatives. For instance:

  • In vitro Studies : Various thienopyrrole derivatives have shown significant cytotoxic effects against several cancer cell lines. For example:
    • A derivative exhibited an IC50 value of 0.71 μM against HepG2 cells and 1.39 μM against BT474 cells .
    • Another study reported that compounds derived from thienopyrroles inhibited Aurora-A kinase with an IC50 of 0.067 μM .

Antimicrobial Activity

Thienopyrroles have also been investigated for their antimicrobial properties:

  • Mechanism of Action : The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key enzymes involved in bacterial metabolism.
  • Efficacy : Some derivatives have demonstrated effectiveness against multi-drug resistant (MDR) pathogens, showcasing their potential as new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of thienopyrroles are attributed to their ability to inhibit pro-inflammatory cytokines:

  • Research Findings : Compounds have been shown to reduce levels of TNF-alpha and IL-6 in cell models, suggesting a therapeutic role in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thienopyrroles is significantly influenced by their structural modifications:

CompoundStructureIC50 (μM)Activity
Compound AThienopyrrole with methyl substitution0.71Anticancer
Compound BThienopyrrole with halogen substitution1.39Anticancer
Compound CModified thienopyrrole0.067Aurora-A kinase inhibition

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A series of thienopyrrole derivatives were synthesized and tested against various cancer cell lines including MCF-7 and HeLa. The results indicated that modifications at the 4-position significantly enhanced cytotoxicity compared to unsubstituted analogs.
  • Antimicrobial Testing : In a study assessing antimicrobial activity, specific thienopyrrole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli.

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